

BI-D1870: An ATP-Competitive Inhibitor of p90 Ribosomal S6 Kinase (RSK)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-D1870 is a potent and cell-permeable small molecule inhibitor that has been instrumental in elucidating the physiological roles of the p90 Ribosomal S6 Kinase (RSK) family. As an ATP-competitive inhibitor, it primarily targets the N-terminal kinase domain of RSK isoforms, demonstrating significant selectivity over many other kinases. This technical guide provides a comprehensive overview of **BI-D1870**, including its mechanism of action, biochemical and cellular activities, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in drug discovery and development.

Introduction

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling pathway.[1][2] These kinases are involved in a myriad of cellular processes, including cell proliferation, survival, and motility.[3][4] The RSK family comprises four isoforms in humans (RSK1-4), each containing two functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The NTKD is responsible for phosphorylating downstream substrates, while the CTKD is involved in the autophosphorylation and activation of the kinase.[5]





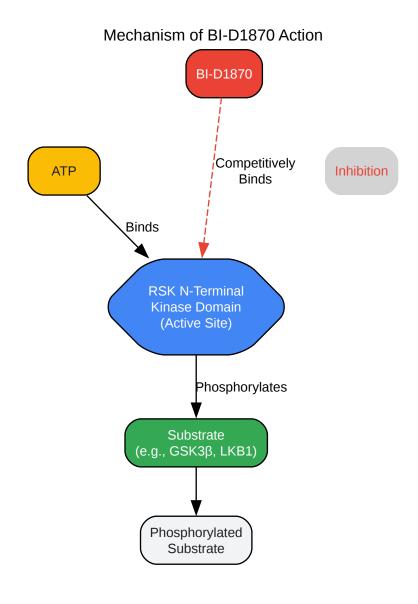


Given the central role of RSK in cellular signaling and its implications in diseases such as cancer and inflammatory conditions, the development of specific inhibitors is of great interest for both basic research and therapeutic applications. **BI-D1870**, a dihydropteridinone derivative, emerged from a kinase selectivity screen as a potent inhibitor of RSK1 and has since been characterized as a pan-RSK inhibitor. Its ATP-competitive nature and cell permeability have made it a widely used tool to probe RSK function in vitro and in vivo.

Mechanism of Action

BI-D1870 functions as a reversible, ATP-competitive inhibitor of the RSK isoforms. Its inhibitory activity is directed towards the N-terminal kinase domain of RSK, which is responsible for substrate phosphorylation. This is evidenced by the fact that a mutant of RSK2 lacking the C-terminal kinase domain is still potently inhibited by **BI-D1870**. The ATP-competitive nature of inhibition is demonstrated by the observation that the IC50 values of **BI-D1870** for RSK1 and RSK2 decrease when the concentration of ATP in the kinase assay is lowered.





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Caption: ATP-competitive inhibition of RSK by BI-D1870.

Data Presentation Biochemical Potency and Selectivity

BI-D1870 exhibits high potency against all four RSK isoforms, with IC50 values in the low nanomolar range. Its selectivity has been profiled against a broad panel of kinases, revealing a



significant window of selectivity for the RSK family over other kinases, including those within the AGC kinase family. However, at higher concentrations, off-target effects on kinases such as PLK1 and Aurora B have been observed.

Kinase Target	IC50 (nM)	Assay Conditions	Reference
On-Target			
RSK1	10 - 31	100 μΜ ΑΤΡ	_
RSK1	5	10 μM ATP	_
RSK2	20 - 24	100 μM ATP	_
RSK2	10	10 μM ATP	
RSK3	18	100 μM ATP	_
RSK4	15	100 μM ATP	_
RSK2 (1-389, S381E)	~30	100 μM ATP	_
Off-Target			
PLK1	100	Not specified	_
Aurora B	340	Not specified	
MST2	860	Not specified	
GSK3β	1590	Not specified	_
MARK3	2200	Not specified	
CK1	>10,000	Not specified	_
JAK2	654	Not specified	
BRD4(1) (Kd)	3500	Isothermal Titration Calorimetry	

Cellular Activity

BI-D1870 is cell-permeable and effectively inhibits RSK-mediated phosphorylation of downstream substrates in various cell lines. It has been shown to induce a range of cellular



effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Cell Line	Assay Type	Endpoint	IC50 / Effect	Reference
HEK-293	Western Blot	Inhibition of PMA-induced GSK3α/β phosphorylation	IC50 ~1 μM	
HEK-293	Western Blot	Inhibition of EGF-induced LKB1 phosphorylation	IC50 ~1 μM	
Neuroblastoma (SH-SY5Y)	CCK8 Assay	Inhibition of cell proliferation	IC50 = 1.28 μM	_
Neuroblastoma (SK-N-DZ)	CCK8 Assay	Inhibition of cell proliferation	IC50 = 2.61 μM	
Acute Myeloid Leukemia (HL60, Nalm6)	Apoptosis Assay	Induction of apoptosis	Significant increase with combination treatment	
Human EW-3	Cell Viability	Inhibition of cell growth	IC50 = 0.0358 μΜ	_
Human H9	Cell Viability	Inhibition of cell growth	IC50 = 0.06019 μΜ	_
Human KARPAS-45	Cell Viability	Inhibition of cell growth	IC50 = 0.16525 μΜ	

Signaling Pathways The Ras-MAPK-RSK Signaling Pathway

BI-D1870 directly inhibits RSK, which is a key downstream component of the Ras-MAPK signaling cascade. This pathway is typically activated by growth factors and mitogens, leading to the activation of Ras, Raf, MEK, and ERK. Activated ERK then phosphorylates and activates



RSK. By inhibiting RSK, **BI-D1870** blocks the phosphorylation of numerous downstream substrates that are involved in cell growth and survival.

Growth Factor Receptor Tyrosine Kinase ERK BI-D1870 Inhibits Downstream Substrates (e.g., GSK3β, LKB1, CREB) Cell Proliferation, Survival, Motility

Ras-MAPK-RSK Signaling Pathway and BI-D1870 Inhibition



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Caption: Inhibition of the Ras-MAPK-RSK pathway by BI-D1870.

Effects on the PI3K/Akt/mTORC1 Pathway

The effect of **BI-D1870** on the PI3K/Akt/mTORC1 pathway is complex and appears to be cell-type and context-dependent. Some studies report that **BI-D1870** can inhibit the PI3K/Akt/mTORC1 signaling axis, leading to decreased phosphorylation of downstream effectors like RPS6 and 4EBP1. This is proposed as a mechanism for its anti-proliferative and pro-apoptotic effects in neuroblastoma.

Conversely, other research indicates that **BI-D1870** can increase the phosphorylation and activation of p70S6K, a key component of the mTORC1 pathway, in an RSK-independent manner. This off-target effect is in contrast to another RSK inhibitor, SL0101, which has been shown to inhibit mTORC1 signaling. These conflicting findings highlight the importance of careful interpretation of data obtained using **BI-D1870** and suggest the potential for off-target activities that can influence the mTORC1 pathway.

Experimental Protocols In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of **BI-D1870** against RSK isoforms.

- · Reagents and Materials:
 - Purified, active RSK enzyme (e.g., RSK1, RSK2, RSK3, or RSK4).
 - Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
 - Substrate peptide (e.g., Crosstide).
 - ATP (radiolabeled [y-32P]ATP or unlabeled for non-radioactive assays).
 - BI-D1870 stock solution (in DMSO).
 - 96-well plates.



- Phosphocellulose paper or other method for separating phosphorylated substrate.
- Scintillation counter or appropriate detection instrument.
- Procedure:
 - 1. Prepare serial dilutions of **BI-D1870** in kinase assay buffer.
 - In a 96-well plate, add the RSK enzyme, substrate peptide, and the diluted BI-D1870 or DMSO (vehicle control).
 - 3. Initiate the kinase reaction by adding ATP to a final concentration of 10-100 μ M.
 - 4. Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
 - 5. Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
 - 6. Wash the phosphocellulose paper to remove unincorporated ATP.
 - 7. Quantify the amount of phosphorylated substrate using a scintillation counter.
 - 8. Calculate the percent inhibition for each **BI-D1870** concentration and determine the IC50 value.

Western Blotting for Cellular RSK Inhibition

This protocol describes how to assess the effect of **BI-D1870** on the phosphorylation of RSK substrates in cultured cells.

- Reagents and Materials:
 - Cell line of interest (e.g., HEK-293, neuroblastoma cell lines).
 - Cell culture medium and supplements.
 - BI-D1870.



- Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)).
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Primary antibodies (e.g., anti-phospho-GSK3β, anti-phospho-LKB1, anti-total-GSK3β, anti-total-LKB1, anti-GAPDH).
- · HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- SDS-PAGE gels and electrophoresis equipment.
- PVDF or nitrocellulose membranes and transfer apparatus.
- Imaging system for chemiluminescence detection.

Procedure:

- 1. Plate cells and allow them to adhere and grow to the desired confluency.
- 2. Serum-starve the cells if necessary to reduce basal signaling.
- 3. Pre-treat the cells with various concentrations of **BI-D1870** or DMSO for a specified time (e.g., 1-2 hours).
- 4. Stimulate the cells with an agonist like PMA or EGF for a short period (e.g., 15-30 minutes).
- 5. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- 6. Determine the protein concentration of the lysates.
- 7. Perform SDS-PAGE and transfer the proteins to a membrane.
- 8. Block the membrane and incubate with the appropriate primary and secondary antibodies.
- 9. Detect the protein bands using a chemiluminescent substrate and an imaging system.



10. Quantify the band intensities to determine the effect of **BI-D1870** on substrate phosphorylation.

Cell Viability (MTT) Assay

This protocol outlines a method to determine the effect of BI-D1870 on cell viability.

- · Reagents and Materials:
 - Cell line of interest.
 - 96-well cell culture plates.
 - BI-D1870.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
 - o Microplate reader.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
 - 2. Treat the cells with a range of concentrations of **BI-D1870** or vehicle control.
 - 3. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
 - 4. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - 5. Add the solubilization solution to dissolve the formazan crystals.
 - 6. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
 - 7. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.



Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis induced by **BI-D1870** using flow cytometry.

- Reagents and Materials:
 - Cell line of interest.
 - BI-D1870.
 - Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer).
 - Flow cytometer.
- Procedure:
 - 1. Treat cells with **BI-D1870** or vehicle control for the desired time.
 - 2. Harvest the cells (including any floating cells) and wash them with cold PBS.
 - 3. Resuspend the cells in the provided binding buffer.
 - 4. Add Annexin V-FITC and PI to the cell suspension.
 - 5. Incubate the cells in the dark at room temperature for 15 minutes.
 - 6. Analyze the cells by flow cytometry, distinguishing between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

In Vivo Studies

BI-D1870 has been utilized in animal models to investigate the in vivo consequences of RSK inhibition.

• Experimental Autoimmune Encephalomyelitis (EAE) Model: In a mouse model of multiple sclerosis, **BI-D1870** administered at 0.5 mg/kg showed a delay in the onset of neurological deficits and reduced inflammatory cell infiltration and demyelination in the spinal cord.



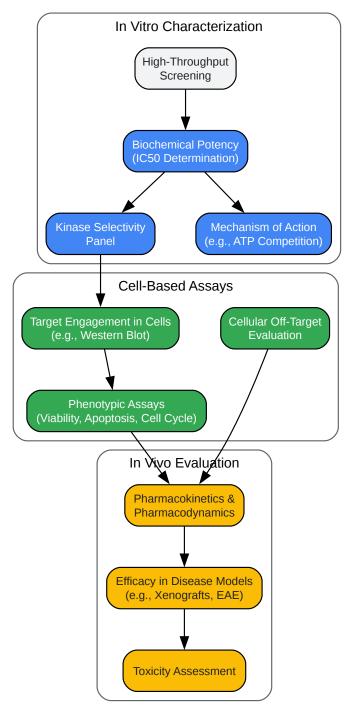
 Neuroblastoma Xenograft Model: In mice bearing neuroblastoma xenografts, BI-D1870 administered at doses of 10, 20, and 40 mg/kg significantly inhibited tumor growth.

Experimental and Logical Workflows

The characterization of a kinase inhibitor like **BI-D1870** typically follows a logical progression from initial discovery to in vivo validation.



Experimental Workflow for Kinase Inhibitor Characterization



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- To cite this document: BenchChem. [BI-D1870: An ATP-Competitive Inhibitor of p90 Ribosomal S6 Kinase (RSK)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684656#bi-d1870-atp-competitive-inhibition]

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